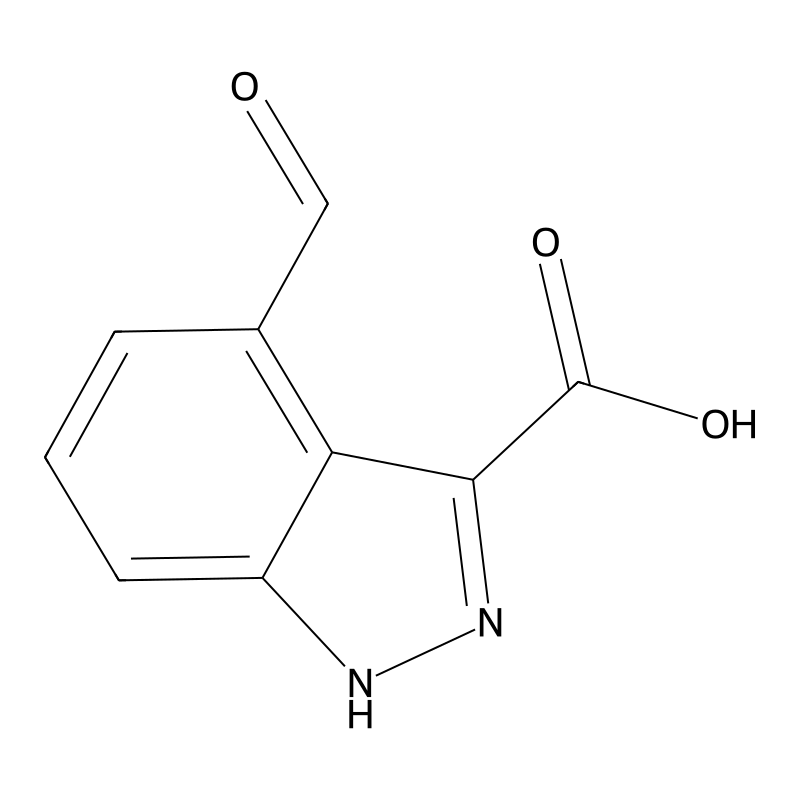4-Formyl-1H-indazole-3-carboxylic acid
Catalog No.
S660760
CAS No.
885519-90-4
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
885519-90-4
Product Name
4-Formyl-1H-indazole-3-carboxylic acid
IUPAC Name
4-formyl-1H-indazole-3-carboxylic acid
Molecular Formula
C9H6N2O3
Molecular Weight
190.16 g/mol
InChI
InChI=1S/C9H6N2O3/c12-4-5-2-1-3-6-7(5)8(9(13)14)11-10-6/h1-4H,(H,10,11)(H,13,14)
InChI Key
CAXPLHNPOMKHLU-UHFFFAOYSA-N
SMILES
C1=CC(=C2C(=C1)NN=C2C(=O)O)C=O
Synonyms
1-(2,6-dimethylphenoxy)-3,4-dimethoxyphenylethylamino)propane, L-1416
Canonical SMILES
C1=CC(=C2C(=C1)NN=C2C(=O)O)C=O
Synthesis and Characterization:
-Formyl-1H-indazole-3-carboxylic acid is a heterocyclic molecule, containing nitrogen atoms within a ring structure. Several methods have been reported for its synthesis in scientific literature, often involving the reaction of various starting materials like hydrazides, aldehydes, and carboxylic acids.
Researchers have also employed various techniques to characterize the structure and properties of 4-Formyl-1H-indazole-3-carboxylic acid, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Potential Applications:
Scientific studies have explored the potential applications of 4-Formyl-1H-indazole-3-carboxylic acid in various fields, including:
- Medicinal Chemistry: Researchers have investigated the molecule's potential for developing new therapeutic agents due to its structural similarity to known bioactive compounds. [] Studies have explored its activity against various enzymes and cell lines, but further research is needed to determine its efficacy and safety as a potential drug. [, ]
- Materials Science: Some studies have investigated the use of 4-Formyl-1H-indazole-3-carboxylic acid in the development of new functional materials. For instance, research has explored its potential use as a ligand in coordination chemistry.
XLogP3
0.9
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








